Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Overview
Description
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a pyrrole ring. The presence of a methyl group at the 5-position and a carboxylate ester group at the 6-position adds to its unique chemical properties. Pyrrolizine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides can be generated in situ from amino acids such as proline and ninhydrin. The reaction is usually carried out in alcohol solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolizine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolizine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
- 1-Methyl-5-hydroxy-3-pyrazolecarboxylate
- Pyrrolo[1,2-a]pyrazines
Uniqueness
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylate ester group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrrolizine derivatives.
Properties
IUPAC Name |
methyl 3-methyl-6,7-dihydro-5H-pyrrolizine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(10(12)13-2)6-8-4-3-5-11(7)8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUKYKSUEIPZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2N1CCC2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565164 | |
Record name | Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108286-42-6 | |
Record name | Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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